methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875900
InChI: InChI=1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3
SMILES:
Molecular Formula: C7H9F3O3
Molecular Weight: 198.14 g/mol

methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

CAS No.:

Cat. No.: VC15875900

Molecular Formula: C7H9F3O3

Molecular Weight: 198.14 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate -

Specification

Molecular Formula C7H9F3O3
Molecular Weight 198.14 g/mol
IUPAC Name methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate
Standard InChI InChI=1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3
Standard InChI Key NPHAQDSRNXIXHZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C=CCOCC(F)(F)F

Introduction

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is an organic compound characterized by its unique trifluoroethoxy group attached to a but-2-enoate structure. This compound is notable for its potential applications in various chemical syntheses and as an intermediate in pharmaceutical development. Its molecular formula is C8H8F3O3, and it has a molecular weight of approximately 222.15 g/mol.

Synthesis of Methyl 4-(2,2,2-Trifluoroethoxy)but-2-enoate

The synthesis of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate typically involves the reaction of 4-hydroxybut-2-enoic acid with 2,2,2-trifluoroethanol, usually in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions are carefully controlled to optimize yield and purity. In industrial settings, continuous flow processes may be employed to enhance efficiency. Purification techniques such as distillation or recrystallization are used to isolate the product.

Chemical Reactions

This compound can undergo several chemical reactions, including:

  • Electrophilic Addition: The unsaturation in the butenoate moiety allows for electrophilic attack by nucleophiles.

  • Addition Reactions: Participation in addition reactions is crucial for further synthetic pathways.

  • Hydrolysis: Potential hydrolysis reactions under acidic or basic conditions.

Each type of reaction requires specific conditions, such as temperature, solvent, and catalysts.

Biological and Pharmaceutical Applications

Research into the biological activity of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is ongoing. The compound is being studied for its potential antimicrobial and anticancer properties. The presence of the trifluoroethoxy group may enhance its interaction with biological targets, although specific mechanisms of action are still under investigation.

Comparison with Similar Compounds

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is unique due to its specific trifluoroethoxy substituent, which enhances its chemical reactivity and potential biological activity compared to other similar compounds. Here is a comparison with some related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoateC7H6F4O3Contains multiple fluorine atoms enhancing reactivity
Methyl (E)-4-(trifluoromethyl)but-2-enoateC7H7F3OFeatures a trifluoromethyl group instead of ethoxy
Methyl (E)-4-(perfluoropropyl)but-2-enoateC10H8F9OIncorporates a perfluorinated chain for unique properties
Methyl (E)-4-(phenyl)but-2-enoateC10H10OContains a phenyl group affecting solubility

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